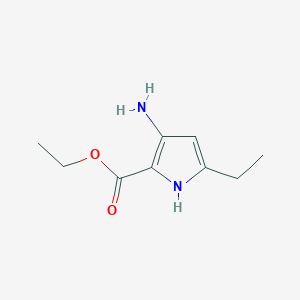

Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate

説明

BenchChem offers high-quality Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-6-5-7(10)8(11-6)9(12)13-4-2/h5,11H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRLPBNXXIMQMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(N1)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672230 | |

| Record name | Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194374-72-5 | |

| Record name | Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194374-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative, a class of heterocyclic compounds of significant interest in the field of medicinal chemistry and materials science. Pyrrole-based structures are fundamental components of many biologically active molecules, including natural products and synthetic drugs. Their versatile chemical nature allows for a wide range of structural modifications, making them valuable scaffolds in the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the known physical properties of Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate, outlines standard experimental procedures for their determination, and discusses the potential significance of this compound in research and development.

Molecular and Physicochemical Properties

The fundamental properties of Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate are summarized below. It is important to note that while basic identifiers are available, specific experimental data for properties such as melting point, boiling point, and solubility are not widely reported in publicly accessible databases. This underscores the necessity for empirical determination for specific research applications.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₂ | |

| Molecular Weight | 182.22 g/mol | |

| CAS Number | 1194374-72-5 | |

| Physical State | Yellow to Brown Solid | |

| Storage Temperature | 2-8 °C | |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

The Significance of Substituted Pyrroles in Drug Discovery

Substituted pyrroles are a cornerstone in medicinal chemistry due to their presence in a vast array of pharmacologically active compounds. The pyrrole nucleus is a privileged scaffold, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity. This versatility has led to the development of numerous drugs and clinical candidates. For instance, various pyrrole derivatives have been investigated for their anti-cancer, antimicrobial, and anti-inflammatory properties. The functional groups on the pyrrole ring, such as the amino and ethyl ester groups in the title compound, provide key points for molecular interactions with biological targets and for further chemical modifications to optimize pharmacokinetic and pharmacodynamic properties.

The general synthetic importance of pyrrole-2-carboxylates is also noteworthy, as they serve as crucial building blocks in the synthesis of more complex molecules like porphyrins, which are vital in various biological processes and have applications in photodynamic therapy.

Experimental Protocols for Physical Property Determination

Given the absence of reported data, the following section provides standardized, field-proven methodologies for determining the key physical properties of Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Introduce a small amount of the powdered solid into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (a preliminary rapid determination can be performed to estimate this).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid droplet appears (T1).

-

Record the temperature at which the entire sample has melted (T2).

-

The melting range is reported as T1-T2.

-

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its application in solution-based assays, formulation development, and for purification via crystallization.

Methodology: Visual Solubility Determination

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

-

Procedure:

-

Weigh a precise amount of the compound (e.g., 1-5 mg) into a small vial.

-

Add a measured volume of the selected solvent (e.g., 0.1 mL) to achieve a high initial concentration.

-

Vortex the mixture for 1-2 minutes at room temperature.

-

Visually inspect the solution against a dark background for any undissolved particles.

-

If the compound is not fully dissolved, incrementally add more solvent (e.g., in 0.1 mL portions) and repeat the vortexing and observation steps until the solid is completely dissolved or a practical volume limit is reached.

-

The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

-

Caption: Step-wise protocol for solubility assessment.

Predicted Spectral Properties: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

-

NH Proton: A broad singlet, typically in the range of 8.0-12.0 ppm. The chemical shift can be highly dependent on the solvent and concentration.

-

Aromatic CH Proton: A singlet for the proton at the C4 position of the pyrrole ring, expected to appear in the aromatic region, likely between 5.5 and 6.5 ppm.

-

NH₂ Protons: A broad singlet corresponding to the two protons of the amino group, typically in the range of 3.0-5.0 ppm. The chemical shift can vary with solvent and temperature.

-

Ethyl Ester Protons: A quartet for the -OCH₂- group (around 4.0-4.3 ppm) and a triplet for the -CH₃ group (around 1.2-1.4 ppm).

-

Ethyl Group at C5 Protons: A quartet for the -CH₂- group (around 2.4-2.7 ppm) and a triplet for the -CH₃ group (around 1.1-1.3 ppm).

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal in the downfield region, typically around 160-170 ppm.

-

Pyrrole Ring Carbons: Four distinct signals for the carbons of the pyrrole ring. The C2 and C5 carbons, being adjacent to heteroatoms, will be the most downfield, followed by C3 and C4.

-

Ethyl Ester Carbons: Two signals, one for the -OCH₂- carbon (around 60 ppm) and one for the -CH₃ carbon (around 14 ppm).

-

Ethyl Group at C5 Carbons: Two signals, one for the -CH₂- carbon (around 20-25 ppm) and one for the -CH₃ carbon (around 13-16 ppm).

Conclusion

Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate represents a potentially valuable building block in the synthesis of novel compounds for drug discovery and materials science. While specific experimental data on its physical properties are currently limited, this guide provides a framework for its characterization based on established scientific principles and methodologies. The provided protocols for determining melting point and solubility, along with the predicted NMR spectral data, offer a solid foundation for researchers to empirically characterize this compound and explore its potential applications. The broader context of substituted pyrroles in medicinal chemistry highlights the importance of such molecules in the ongoing quest for new and effective therapeutic agents.

References

An In-depth Technical Guide to Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate: Current Status of Scientific Knowledge

A comprehensive search of scientific literature and chemical databases for "Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate" reveals a notable absence of specific data for this particular chemical structure. While the pyrrole scaffold and its derivatives are of significant interest in medicinal chemistry and materials science, this specific substitution pattern does not appear to be documented in readily accessible scientific literature. This guide will, therefore, address the current landscape of available information and provide a scientifically grounded perspective on the predicted properties and potential synthetic pathways of this compound, based on established knowledge of analogous structures.

Introduction to Substituted Pyrroles: A Privileged Scaffold

Pyrrole, an electron-rich five-membered aromatic heterocycle, is a foundational structural motif in a vast array of biologically active molecules and functional materials.[1] Its derivatives are integral to numerous natural products, pharmaceuticals, and agrochemicals.[1] The versatility of the pyrrole ring allows for diverse functionalization, leading to a broad spectrum of chemical and biological properties. Key to their utility is the ability to serve as versatile building blocks in the synthesis of more complex heterocyclic systems.

The Target Molecule: Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate

The requested compound, Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate, possesses several key functional groups that are expected to influence its chemical behavior:

-

A Pyrrole Core: Providing the fundamental aromatic heterocyclic structure.

-

An Ethyl Ester Group at C2: Influencing reactivity and solubility.

-

An Amino Group at C3: A key functional group for further chemical modification and potential biological interactions.

-

An Ethyl Group at C5: Contributing to the overall lipophilicity of the molecule.

The specific arrangement of these substituents—an amino group at the 3-position and a carboxylate at the 2-position—is a common feature in many synthetically important pyrrole derivatives.

Physicochemical Properties: An Extrapolated View

In the absence of experimental data for Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate, we can extrapolate its likely physicochemical properties based on closely related, documented compounds such as ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate.

Table 1: Predicted Physicochemical Properties of Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C9H14N2O2 | Based on the chemical structure. |

| Molecular Weight | 182.22 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Similar aminopyrrole carboxylates are solids.[2] |

| Solubility | Expected to be soluble in common organic solvents like ethanol, DMSO, and ethyl acetate. | The ethyl ester and ethyl substituent would contribute to solubility in organic media. |

| Melting Point | Not available. | Would require experimental determination. |

| Boiling Point | Not available. | Would require experimental determination under vacuum to prevent decomposition. |

Proposed Synthetic Strategy

While a specific, validated synthesis for Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate is not reported, a plausible synthetic route can be designed based on established methodologies for the construction of substituted pyrroles. A common and effective approach is the Gewald aminonitrile synthesis , which involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of sulfur, followed by cyclization.

A potential retrosynthetic analysis suggests that the target molecule could be assembled from simpler, commercially available starting materials.

Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate.

Experimental Protocol (Hypothetical):

-

Step 1: Knoevenagel Condensation. Ethyl cyanoacetate would be reacted with 1-chlorobutan-2-one in the presence of a base such as piperidine or sodium ethoxide to form the intermediate, ethyl 2-cyano-3-ethyl-but-2-enoate.

-

Step 2: Michael Addition. The intermediate from Step 1 would then undergo a Michael addition with ammonia.

-

Step 3: Intramolecular Cyclization and Tautomerization. The resulting adduct would then undergo an intramolecular cyclization, followed by tautomerization to yield the final aromatic pyrrole product.

Causality behind Experimental Choices:

-

The choice of the Knoevenagel condensation is a classic and reliable method for forming carbon-carbon double bonds between an active methylene compound and a carbonyl compound.

-

The subsequent Michael addition of ammonia provides the necessary nitrogen atom for the pyrrole ring.

-

The final cyclization and tautomerization are thermodynamically driven to form the stable aromatic pyrrole ring.

Potential Applications in Drug Discovery and Materials Science

Given the biological and chemical significance of the aminopyrrole carboxylate scaffold, Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate, if synthesized, could serve as a valuable intermediate in several areas:

-

Medicinal Chemistry: As a building block for the synthesis of more complex heterocyclic systems with potential therapeutic activities. Pyrrole derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3]

-

Materials Science: As a monomer for the synthesis of novel conductive polymers or as a component in the development of organic dyes and pigments.

Conclusion and Future Directions

Future research efforts would be necessary to synthesize and characterize this compound, including the determination of its physicochemical properties and spectroscopic data (NMR, IR, Mass Spectrometry). Subsequent studies could then explore its potential applications in various fields, thereby expanding the ever-growing library of functionalized pyrrole derivatives.

References

A comprehensive list of references for the general information on pyrrole chemistry and related compounds is provided below.

-

Patel, S., et al. (2017). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. IUCrData, 2(6). Available at: [Link]

-

The Good Scents Company. (n.d.). 1-ethyl-2-pyrrolecarboxaldehyde. Retrieved from [Link]

-

Li, X., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10475-10495. Available at: [Link]

-

PubChem. (n.d.). N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

MDPI. (2021). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. Molecules, 26(16), 4985. Available at: [Link]

-

ResearchGate. (2018). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. ACS Omega, 3(11), 15727-15734. Available at: [Link]

-

MDPI. (2022). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank, 2022(3), M1444. Available at: [Link]

-

MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5013. Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Pyrrole-2-carboxylic Acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate: A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate, a specialized heterocyclic compound. While a specific CAS number for this exact molecule is not readily found in major chemical databases, this guide synthesizes information on the core 3-amino-1H-pyrrole-2-carboxylate scaffold and its derivatives to provide expert insights into its synthesis, properties, and applications. The pyrrole nucleus is a cornerstone in medicinal chemistry, and understanding the nuances of its substituted derivatives is critical for the development of novel therapeutics.[1][2][3][4]

Introduction to the 3-Amino-1H-pyrrole-2-carboxylate Core

The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][3][5] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][4][6] The specific arrangement of an amino group at the 3-position and an ethyl carboxylate at the 2-position creates a highly valuable and reactive scaffold for further chemical elaboration. This bifunctional nature is key to its utility as a building block in the synthesis of more complex fused heterocyclic systems.

The subject of this guide, Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate, introduces an ethyl group at the 5-position, which can influence the molecule's lipophilicity, steric profile, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties.

Physicochemical and Spectroscopic Properties

While experimental data for the specific title compound is not available, we can infer its likely properties based on related structures such as Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride.[7]

| Property | Predicted Value / Characteristic |

| Molecular Formula | C9H14N2O2 |

| Molecular Weight | 182.22 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like ethanol, DMSO, and DMF |

| 1H NMR | Characteristic signals for the pyrrole ring protons, the amino group, and the two ethyl groups. |

| 13C NMR | Resonances corresponding to the pyrrole ring carbons, the ester carbonyl, and the ethyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight. |

Synthesis and Reactivity

The synthesis of polysubstituted pyrroles is a well-established field of organic chemistry.[8] A plausible synthetic route to Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate would likely involve a multi-component reaction or a stepwise approach to construct the pyrrole ring with the desired substitution pattern. One common approach is the Barton-Zard reaction or similar cyclization strategies.[9]

Proposed Synthetic Workflow

A potential synthetic pathway could involve the reaction of an α-nitroalkene with an isocyanoacetate in the presence of a base. The ethyl group at the 5-position would originate from the choice of the starting nitroalkene.

Caption: General reaction pathway for the synthesis of a pyrrolo[2,3-d]pyrimidine derivative.

Biological Targets and Therapeutic Potential

Pyrrolo[2,3-d]pyrimidine-based compounds have been investigated as inhibitors of a range of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer. [10]Additionally, this scaffold is present in antiviral and antibacterial agents. [1][10]The substitution at the 5-position of the pyrrole ring, in this case with an ethyl group, can be tailored to achieve specific interactions with the target protein, enhancing potency and selectivity.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate is not available, general precautions for handling pyrrole derivatives should be followed. These compounds are typically irritants and may be harmful if ingested or inhaled. [11]Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood.

Conclusion

Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate represents a valuable, albeit specialized, building block for the synthesis of complex heterocyclic compounds with significant therapeutic potential. Its strategic placement of functional groups allows for facile conversion into high-value scaffolds like pyrrolo[2,3-d]pyrimidines. For researchers in drug discovery, understanding the synthesis and reactivity of such tailored pyrrole derivatives is paramount for the rational design of next-generation therapeutics. Further exploration of the biological activities of compounds derived from this specific scaffold is a promising area for future research.

References

- Corina C, et al. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.

- Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus.

- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central.

- Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxyl

- Improved process for the preparation of ethyl 5-(2-fluorophenyl)

- Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates.

- Ethyl 3-amino-1H-pyrrole-2-carboxyl

- Bioactive pyrrole-based compounds with target selectivity. PubMed Central.

- Process for the preparation of pyrrolo[2,3-d]pyrimidines.

- Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Safety D

- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv

- Structure of some pyrroles with biological activities.

- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society.

- Recent Advances in Functionalization of Pyrroles and their Translational Potential.

- Pyrrole: a resourceful small molecule in key medicinal hetero-arom

- Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. Taylor & Francis Online.

- Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evalu

- Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies.

- Pyrrole: a resourceful small molecule in key medicinal hetero-arom

- Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 3. alliedacademies.org [alliedacademies.org]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate molecular weight

An In-depth Technical Guide to Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate

Abstract

Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative featuring a core heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The pyrrole ring and its derivatives are fundamental components in a wide array of biologically active compounds and approved pharmaceuticals.[1] This guide provides a comprehensive technical overview of Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate, detailing its core molecular attributes, plausible synthetic pathways, and robust analytical characterization methodologies. It further explores the potential applications of this molecule as a versatile building block in drug discovery and development, drawing parallels with structurally related compounds that have demonstrated significant biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique chemical properties of functionalized pyrrole scaffolds.

Core Molecular Attributes

The chemical structure of Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate incorporates several key functional groups that dictate its physicochemical properties and reactivity. The electron-rich five-membered pyrrole ring, the nucleophilic amino group at the C3 position, the electron-withdrawing ethyl ester at C2, and the alkyl substituent at C5 collectively define its potential for further chemical modification and its utility in synthetic chemistry.

Key Physicochemical Properties

The properties of the title compound are calculated based on its chemical structure (C₉H₁₄N₂O₂). These values are essential for predicting its behavior in various experimental settings, including solubility, membrane permeability, and metabolic stability, which are critical parameters in drug discovery (ADMET properties).[3]

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₂ | Calculated |

| Molecular Weight | 182.22 g/mol | Calculated |

| Hydrogen Bond Donors | 2 (NH₂ and NH of pyrrole) | Calculated |

| Hydrogen Bond Acceptors | 3 (N of pyrrole and 2xO of ester) | Calculated |

| LogP (Predicted) | 1.5 - 2.0 | Calculated (Based on similar structures) |

| Appearance | Likely a solid at room temperature | Inferred from related compounds[4] |

Structural and Reactivity Insights

The arrangement of functional groups on the pyrrole ring creates a unique electronic environment. The amino group at C3 and the pyrrole ring nitrogen are electron-donating, increasing the electron density of the ring and making it susceptible to electrophilic substitution. Conversely, the ethyl carboxylate group at C2 is electron-withdrawing, which can influence the regioselectivity of reactions. This interplay allows for selective modification, making the molecule an ideal scaffold for building diverse chemical libraries for structure-activity relationship (SAR) studies.[3][5]

Synthesis Strategy: A Plausible Approach

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from readily available commercial reagents. The key step involves the base-mediated cyclization of an intermediate formed from the reaction of an α-amino cyanohydrin derivative with a β-keto ester.

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar syntheses.[7] Researchers should perform a thorough risk assessment before conducting any experiment.[8]

-

Preparation of Ethyl 2-amino-3-cyano-5-ethyl-1H-pyrrole-carboxylate:

-

To a stirred solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add ethyl cyanoacetate (1.0 equivalent) dropwise at 0°C.

-

After stirring for 30 minutes, add 2-chloro-N-cyanoacetamide (1.0 equivalent) portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water and neutralize with a dilute acid (e.g., acetic acid).

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified intermediate.

-

-

Hydrolysis and Decarboxylation:

-

Reflux the intermediate from the previous step in a mixture of concentrated sulfuric acid and water. The reaction progress should be monitored by TLC or LC-MS.

-

After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., sodium bicarbonate solution) until a precipitate forms.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product using column chromatography on silica gel.

-

Analytical Characterization

The structural confirmation of Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate relies on a combination of spectroscopic techniques. The expected data, based on analyses of similar pyrrole derivatives, are summarized below.[3][9][10][11][12]

| Technique | Expected Observations |

| ¹H-NMR | - Singlet for the pyrrole NH proton (~8.0-9.0 ppm).- Singlet for the C4-H proton (~5.5-6.0 ppm).- Broad singlet for the NH₂ protons (~4.0-5.0 ppm).- Quartet and triplet for the ethyl ester group (~4.2 ppm and ~1.3 ppm).- Quartet and triplet for the C5-ethyl group (~2.5 ppm and ~1.2 ppm).[12] |

| ¹³C-NMR | - Carbonyl carbon of the ester (~160-165 ppm).- Pyrrole ring carbons (C2, C3, C4, C5) in the range of ~95-150 ppm.[3][12]- Methylene and methyl carbons of the ethyl groups in the aliphatic region. |

| Mass Spec (ESI-MS) | - Molecular ion peak [M+H]⁺ at m/z 183.11. |

| IR Spectroscopy | - N-H stretching vibrations for NH₂ and pyrrole NH (~3200-3400 cm⁻¹).- C=O stretching of the ester group (~1670-1700 cm⁻¹).- C-N and C-C stretching vibrations in the fingerprint region.[3] |

Applications in Research and Drug Development

Pyrrole-containing compounds are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The title compound, with its specific pattern of functionalization, is a valuable starting point for the development of new therapeutic agents.

Scaffold for Library Synthesis

The amino and ester functionalities serve as handles for further chemical elaboration. The amino group can be acylated, alkylated, or used in condensation reactions to build more complex structures, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This versatility allows for the creation of a large library of analogs for screening against various biological targets.

Caption: Role as a core scaffold for generating a diverse chemical library.

Potential Biological Activities

Derivatives of 3-aminopyrrole-2-carboxylates have been investigated for a wide range of biological activities:

-

Antimicrobial Agents: The pyrrole nucleus is a key component of many natural and synthetic compounds with antibacterial and antifungal properties.[9][10]

-

Enzyme Inhibition: Functionalized pyrroles can be designed to fit into the active sites of enzymes. For instance, pyrrole-2-carboxamides have been developed as potent inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a target for anti-tuberculosis drugs.[5]

-

Anti-inflammatory Agents: The pyrrole scaffold is present in nonsteroidal anti-inflammatory drugs (NSAIDs) like tolmetin, and new derivatives are explored as inhibitors of enzymes like COX-2.[1][3]

-

Neurological Disorders: Pyrrole-based compounds are being investigated as multi-target agents for diseases like Alzheimer's, potentially inhibiting enzymes such as acetylcholinesterase and monoamine oxidase.[11]

The specific combination of an amino group, which can act as a hydrogen bond donor, and an ethyl group, which provides lipophilicity, makes Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate a promising candidate for SAR exploration in these therapeutic areas.

Conclusion

Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate represents a strategically important molecular scaffold. Its calculated physicochemical properties suggest favorable characteristics for drug development. Based on established chemical literature, its synthesis is feasible through well-understood reaction pathways, and its structure can be unambiguously confirmed using standard analytical methods. The true value of this compound lies in its potential as a versatile building block for creating novel molecules with a wide spectrum of potential therapeutic applications, from infectious diseases to neurodegenerative disorders. Further investigation and derivatization of this scaffold are warranted to unlock its full potential in medicinal chemistry.

References

-

Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(9), 6646-6665. [Link]

-

Tzara, A., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(23), 7903. [Link]

-

Wikipedia. (2023). Pyrrole-2-carboxylic acid. [Link]

-

Patel, N. B., et al. (2017). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E, 73(Pt 9), 1336–1340. [Link]

-

Chemical Synthesis Database. ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. [Link]

-

Redalyc. (2014). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 58(2). [Link]

-

Al-Awadi, N. A., et al. (2005). 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. ARKIVOC. [Link]

-

Journal of the Mexican Chemical Society. (2014). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. [Link]

-

MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(15), 5851. [Link]

-

CORE. (2005). 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. [Link]

-

Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

-

MDPI. (2023). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Molecules, 28(14), 5567. [Link]

-

National Institutes of Health. (2023). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Pharmaceuticals, 16(9), 1279. [Link]

-

Chemical Synthesis Database. ethyl 2-amino-3-cyano-5-methyl-1H-pyrrole-1-carboxylate. [Link]

-

MDPI. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(19), 6659. [Link]

-

PubChem. Ethyl 3-fluoro-1H-pyrrole-2-carboxylate. [Link]

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. redalyc.org [redalyc.org]

- 10. researchgate.net [researchgate.net]

- 11. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

In-Depth Spectroscopic Analysis of Ethyl 3-amino-5-substituted-1H-pyrrole-2-carboxylates: A Technical Guide

An Investigative Approach to the Characterization of Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate through the Lens of a Close Structural Analog

This technical guide provides a comprehensive overview of the spectroscopic characterization of ethyl 3-amino-5-substituted-1H-pyrrole-2-carboxylates, a class of compounds with significant potential in medicinal chemistry and drug development. Due to the limited availability of public spectroscopic data for Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate, this guide will utilize Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate as a primary exemplar. The structural similarity between the ethyl and methyl groups at the C5 position of the pyrrole ring allows for a robust and scientifically valid exploration of the spectroscopic principles and data interpretation applicable to this entire class of molecules.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the data derived from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on not only presenting the data but also on the rationale behind the experimental choices and the interpretation of the resulting spectra.

Introduction to 3-Aminopyrrole-2-carboxylate Esters

Pyrrole-based heterocycles are fundamental scaffolds in numerous natural products and pharmaceutical agents. The 3-amino-1H-pyrrole-2-carboxylate core, in particular, serves as a versatile building block in the synthesis of more complex molecules, including fused heterocyclic systems like pyrrolo[3,2-d]pyrimidines, which are known to exhibit a range of biological activities. The substituents on the pyrrole ring play a crucial role in modulating the physicochemical properties and biological targets of these compounds. Accurate and thorough spectroscopic characterization is therefore paramount for confirming the chemical identity, purity, and structure of these molecules, which is a critical step in any drug discovery and development pipeline.

Synthesis and Spectroscopic Workflow

The synthesis of ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate typically involves the cyclization of a precursor like diethyl {[(E/Z)-2-cyano-1-methylvinyl]amino}malonate. This reaction is often carried out in the presence of a base such as sodium ethoxide in ethanol.

Experimental Workflow for Spectroscopic Analysis

Caption: A generalized workflow from synthesis to spectroscopic analysis and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | br s | 1H | NH (pyrrole) |

| ~5.8 - 6.0 | s | 1H | H4 (pyrrole) |

| ~4.5 - 5.5 | br s | 2H | NH₂ |

| 4.21 | q | 2H | OCH₂CH₃ |

| 2.15 | s | 3H | C5-CH₃ |

| 1.29 | t | 3H | OCH₂CH₃ |

Note: The chemical shifts for the NH and NH₂ protons can be broad and their positions can vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

NH Proton: A broad singlet in the downfield region is characteristic of the pyrrole N-H proton. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Aromatic Proton (H4): A singlet around 5.8-6.0 ppm is expected for the proton at the C4 position of the pyrrole ring. Its chemical shift is influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.

-

Amino Protons: A broad singlet corresponding to the two protons of the amino group is expected. The chemical shift can vary significantly with solvent and temperature.

-

Ethyl Ester Protons: The ethyl group of the ester will exhibit a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern.

-

C5-Methyl Protons: A singlet for the three protons of the methyl group at the C5 position is expected.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~145 | C3 |

| ~130 | C5 |

| ~115 | C2 |

| ~100 | C4 |

| ~60 | OCH₂CH₃ |

| ~15 | OCH₂CH₃ |

| ~12 | C5-CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield.

-

Pyrrole Ring Carbons: The chemical shifts of the pyrrole ring carbons are influenced by the substituents. The carbon bearing the amino group (C3) and the carbon with the methyl group (C5) are expected at different positions compared to the unsubstituted carbons (C2 and C4).

-

Ethyl Ester and Methyl Carbons: The carbons of the ethyl ester and the C5-methyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.

Table 3: Predicted IR Absorption Bands for Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (pyrrole NH and NH₂) |

| 2980 - 2850 | Medium | C-H stretching (aliphatic) |

| ~1680 | Strong | C=O stretching (ester) |

| ~1600 | Medium | C=C stretching (pyrrole ring) |

| ~1550 | Medium | N-H bending |

| 1250 - 1000 | Strong | C-O stretching (ester) |

Interpretation of the IR Spectrum:

-

N-H Stretching: A strong and broad band in the high-frequency region is a clear indication of the N-H bonds of the pyrrole ring and the amino group.

-

C=O Stretching: A strong absorption around 1680 cm⁻¹ is characteristic of the carbonyl group of the conjugated ester.

-

C-H Stretching: Bands in the 2980-2850 cm⁻¹ region correspond to the C-H bonds of the ethyl and methyl groups.

-

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions that are unique to the molecule and can be used for identification by comparison with a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule.

Expected Mass Spectrum Data:

-

Molecular Ion Peak (M⁺): For Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate (C₈H₁₂N₂O₂), the expected molecular weight is approximately 168.19 g/mol . The mass spectrum should show a molecular ion peak at m/z = 168.

-

[M+H]⁺ Peak: In techniques like electrospray ionization (ESI), the protonated molecular ion peak at m/z = 169 would be prominent.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the ester, or the loss of the entire ester group.

Logical Relationship of Spectroscopic Data

Caption: Interconnectivity of spectroscopic data for structural elucidation.

Conclusion and Future Directions

The comprehensive spectroscopic analysis of Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate provides a clear and unambiguous confirmation of its chemical structure. The principles of data interpretation outlined in this guide are directly applicable to the target molecule, Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate, with the primary expected difference in the NMR spectra being the signals corresponding to the C5-ethyl group (a quartet and a triplet) instead of the C5-methyl singlet.

For researchers working with this class of compounds, it is crucial to perform a full suite of spectroscopic analyses to ensure the identity and purity of their materials. This foundational data is essential for the reliable interpretation of biological and pharmacological studies and for the advancement of drug discovery programs based on the 3-aminopyrrole-2-carboxylate scaffold. The acquisition and public dissemination of the complete spectroscopic data for Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate would be a valuable contribution to the scientific community.

References

- While specific experimental data for the title compound is not readily available in public databases, the synthesis and characterization of closely related analogs are described in various patents and publications.

- A relevant patent mentioning the synthesis of Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate is US10577377B2. This can be accessed for further details on synthetic procedures.

- General principles of NMR, IR, and MS interpretation can be found in standard organic chemistry textbooks and spectroscopic resources.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and interpretation of the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate. As a Senior Application Scientist, the following content is structured to offer not just data, but a deep-seated understanding of the causal relationships between the molecular structure and its spectral output. This document is designed to be a self-validating system of logic, grounded in established spectroscopic principles and supported by authoritative references.

Introduction: The Structural Significance of a Polysubstituted Pyrrole

Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate is a polysubstituted pyrrole derivative. The pyrrole nucleus is a fundamental scaffold in a vast array of biologically active molecules, including pharmaceuticals and natural products.[1] The specific arrangement of an amino group, an ethyl group, and an ethyl carboxylate on the pyrrole ring creates a unique electronic and steric environment. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules, providing precise information about the connectivity and chemical environment of each atom.[2][3] This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a foundational understanding for researchers working with similar heterocyclic systems.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in a molecule. The predicted chemical shifts (δ) are influenced by the electron-donating amino group at the C3 position and the electron-withdrawing ethyl carboxylate group at the C2 position.

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH (Pyrrole) | 8.0 - 9.0 | Broad Singlet | - | 1H |

| NH₂ (Amino) | 4.5 - 5.5 | Broad Singlet | - | 2H |

| H-4 (Pyrrole) | ~6.0 | Singlet | - | 1H |

| O-CH₂ -CH₃ (Ester) | ~4.2 | Quartet | ~7.1 | 2H |

| CH₂ -CH₃ (C5-Ethyl) | ~2.5 | Quartet | ~7.5 | 2H |

| O-CH₂-CH₃ (Ester) | ~1.3 | Triplet | ~7.1 | 3H |

| CH₂-CH₃ (C5-Ethyl) | ~1.2 | Triplet | ~7.5 | 3H |

Causality Behind the Predicted Chemical Shifts and Splitting Patterns:

-

NH Proton (Pyrrole): The proton attached to the nitrogen of the pyrrole ring is expected to appear significantly downfield (8.0 - 9.0 ppm). Its acidic nature and involvement in the aromatic system lead to this deshielding. The signal is often broad due to quadrupole coupling with the nitrogen atom and potential intermolecular hydrogen exchange.[4]

-

NH₂ Protons (Amino): The protons of the amino group at C3 are also expected to be broad and appear in the mid-field region (4.5 - 5.5 ppm). The exact chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

-

H-4 Proton (Pyrrole): This is the sole proton directly attached to the pyrrole ring. Its chemical shift is influenced by the adjacent electron-donating amino group and the overall aromaticity of the ring. With no adjacent protons, it is predicted to be a sharp singlet.

-

Ethyl Carboxylate Group: The methylene protons (O-CH₂ -CH₃) are adjacent to an electron-withdrawing oxygen atom, causing them to be deshielded and appear around 4.2 ppm. They will be split into a quartet by the three neighboring methyl protons. The methyl protons (O-CH₂-CH₃ ) will appear further upfield at approximately 1.3 ppm as a triplet, being split by the two methylene protons.

-

C5-Ethyl Group: The methylene protons (CH₂ -CH₃) are attached to the pyrrole ring and will be deshielded to a lesser extent than the ester methylene, appearing around 2.5 ppm. They will be split into a quartet by the adjacent methyl group. The terminal methyl protons (CH₂-CH₃ ) will be in a typical alkyl region around 1.2 ppm and will appear as a triplet due to coupling with the methylene protons.

Predicted ¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The chemical shifts are spread over a much wider range than in ¹H NMR, often allowing for the resolution of every unique carbon atom.[5]

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O (Ester) | ~165 |

| C -3 (Pyrrole) | ~145 |

| C -5 (Pyrrole) | ~130 |

| C -2 (Pyrrole) | ~115 |

| C -4 (Pyrrole) | ~100 |

| O-CH₂ -CH₃ (Ester) | ~60 |

| CH₂ -CH₃ (C5-Ethyl) | ~20 |

| O-CH₂-CH₃ (Ester) | ~15 |

| CH₂-CH₃ (C5-Ethyl) | ~14 |

Rationale for Predicted ¹³C Chemical Shifts:

-

Carbonyl Carbon (Ester): The carbonyl carbon of the ester group is the most deshielded carbon, appearing at the lowest field (~165 ppm) due to the strong electron-withdrawing effect of the two oxygen atoms.

-

Pyrrole Ring Carbons:

-

C-3: Attached to the electron-donating amino group, this carbon is expected to be significantly deshielded (~145 ppm).

-

C-5: Substituted with an alkyl group, this carbon will also be downfield (~130 ppm).

-

C-2: Bonded to the electron-withdrawing carboxylate group, this carbon will be deshielded, but to a lesser extent than C-3 and C-5, appearing around 115 ppm.

-

C-4: This is the only carbon on the pyrrole ring bonded to a hydrogen and is expected to be the most upfield of the ring carbons (~100 ppm).

-

-

Ethyl and Ester Alkyl Carbons: The chemical shifts of the carbons in the ethyl and ester groups are in the typical aliphatic region. The carbon attached to the oxygen of the ester (O-CH₂ -CH₃) will be more deshielded (~60 ppm) than the carbons of the C5-ethyl group.

Experimental Protocol for NMR Analysis

The following is a generalized, field-proven protocol for acquiring high-quality ¹H and ¹³C NMR spectra for substituted pyrroles.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample of Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts of exchangeable protons (NH and NH₂).[6][7]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR:

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Pulse Width: A 30-45 degree pulse angle is commonly used for quantitative measurements.

-

-

¹³C NMR:

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay: A 2-5 second relaxation delay is recommended.

-

Decoupling: Proton decoupling is used to simplify the spectrum by removing C-H coupling, resulting in single sharp peaks for each carbon.

-

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for confirming the structure of Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate using the predicted NMR data.

Caption: Logical workflow for NMR-based structural elucidation.

Conclusion

This in-depth technical guide provides a comprehensive theoretical framework for understanding the ¹H and ¹³C NMR spectra of Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate. By dissecting the predicted spectral data and explaining the underlying electronic and structural influences, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The provided experimental protocol and logical workflow further equip scientists with the practical knowledge required for the robust characterization of novel pyrrole derivatives.

References

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Computational Prediction of 1 H and 13 C NMR Chemical Shifts for Protonated Alkylpyrroles: Electron Correlation and Not Solvation is the Salvation. (2019). PubMed. Retrieved January 23, 2026, from [Link]

-

1 H-NMR data for 2H-pyrrole-2-one derivative compounds (5a-j). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. (2006). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). (n.d.). HMDB. Retrieved January 23, 2026, from [Link]

-

Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. (2010). ACS Publications. Retrieved January 23, 2026, from [Link]

-

1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]

-

Analysis of the N.M.R. Spectrum of pyrrole. (1966). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Pyrrole-3-carboxylicacid | C5H5NO2 | MD Topology | NMR | X-Ray. (n.d.). ATB. Retrieved January 23, 2026, from [Link]

-

Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. (2022). MDPI. Retrieved January 23, 2026, from [Link]

-

ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. (n.d.). Chemical Synthesis Database. Retrieved January 23, 2026, from [Link]

-

Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. (2007). ResearchGate. Retrieved January 23, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). EPFL. Retrieved January 23, 2026, from [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2009). The University of Liverpool Repository. Retrieved January 23, 2026, from [Link]

-

Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. (2020). Organic Letters. Retrieved January 23, 2026, from [Link]

-

Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). (2022). University of St Andrews. Retrieved January 23, 2026, from [Link]

-

(PDF) Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. (2017). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021). YouTube. Retrieved January 23, 2026, from [Link]

-

(PDF) Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. (2017). ResearchGate. Retrieved January 23, 2026, from [Link]

-

20.3: Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

1 H NMR spectra of compound 3a. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). (2013). SciSpace. Retrieved January 23, 2026, from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pure.st-andrews.ac.uk [pure.st-andrews.ac.uk]

- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epfl.ch [epfl.ch]

Navigating the Solubility Landscape of Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate: A Technical Guide

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of a Key Pyrrole Derivative

This in-depth technical guide provides a foundational understanding and practical framework for assessing the solubility of Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers with the necessary principles, methodologies, and analytical approaches to determine its solubility profile, a critical parameter in drug discovery and development.

Understanding the Molecule: Physicochemical Drivers of Solubility

Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate is a substituted pyrrole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The solubility of this molecule is governed by a balance of its structural features:

-

The Pyrrole Ring: The core five-membered aromatic ring contributes to a degree of hydrophobicity.

-

Amino Group (-NH2): This functional group is capable of acting as a hydrogen bond donor, potentially increasing solubility in protic solvents.

-

Ethyl Ester Group (-COOCH2CH3): This group has both a polar carbonyl component (C=O) and a nonpolar ethyl chain, influencing interactions with a range of solvents.

-

Ethyl Group (-CH2CH3): This alkyl substituent enhances the lipophilic character of the molecule.

The interplay of these groups dictates the molecule's overall polarity and its ability to form favorable interactions with solvent molecules. The principle of "like dissolves like" is a useful starting point; polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes.[3]

A Qualitative Perspective on Solubility

While quantitative data is sparse, insights can be drawn from related structures. For instance, a similar compound, Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, has been reported to be more or less soluble in a variety of organic solvents including benzene, ethanol, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), dichloromethane (CH2Cl2), chloroform (CHCl3), and ethyl acetate.[1] This suggests that Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate is likely to exhibit solubility in a similar range of polar aprotic and polar protic solvents.

Experimental Determination of Solubility: A Step-by-Step Approach

A systematic experimental approach is essential to quantitatively determine the solubility of Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate. The equilibrium solubility method is a robust and widely accepted technique.

Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate to a known volume of the selected organic solvent in a sealed vial.

-

The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. The time required to reach equilibrium can vary and should be determined experimentally (e.g., by taking measurements at different time points until the concentration plateaus). A minimum of 24 hours is often a good starting point.[4]

-

-

Phase Separation:

-

Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (e.g., 0.45 µm PTFE for organic solvents).

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent.

-

Analyze the concentration of the diluted sample using a validated analytical method.

-

Analytical Techniques for Quantification

The choice of analytical technique is critical for accurate solubility determination.[5]

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for its specificity and sensitivity. A calibration curve should be prepared using standard solutions of known concentrations of Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, UV-Vis spectroscopy can be a rapid and straightforward method. A calibration curve is also required.

-

Gravimetric Analysis: In this method, a known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured. This method is less sensitive and can be affected by non-volatile impurities.

Data Presentation and Interpretation

The solubility data should be compiled into a clear and concise table for easy comparison across different solvents.

| Solvent | Polarity Index | Solubility (mg/mL) at 25°C |

| Hexane | 0.1 | To be determined |

| Toluene | 2.4 | To be determined |

| Dichloromethane | 3.1 | To be determined |

| Ethyl Acetate | 4.4 | To be determined |

| Acetone | 5.1 | To be determined |

| Ethanol | 5.2 | To be determined |

| Acetonitrile | 5.8 | To be determined |

| Methanol | 6.6 | To be determined |

| Dimethyl Sulfoxide (DMSO) | 7.2 | To be determined |

Note: The polarity index is a relative measure of a solvent's polarity.

Factors Influencing Solubility

Several factors can significantly impact the solubility of Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate:

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature.

-

Solvent Polarity: As previously discussed, the polarity of the solvent plays a crucial role.

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.

-

pH (for aqueous solutions): The amino group can be protonated at low pH, which would dramatically increase aqueous solubility.

Conclusion

Determining the solubility of Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate is a critical step in its development for any application. This guide provides a comprehensive framework for researchers to systematically and accurately measure its solubility in a range of organic solvents. By understanding the underlying principles and employing robust experimental and analytical techniques, scientists can generate the reliable data needed to advance their research and development efforts.

References

-

Patel, N. B., et al. (2017). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1336–1340. [Link]

-

Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

-

Gale, P. A., et al. (2021). Revisiting α-dicyanovinyl substituted calixpyrrole: toward the chemodosimetric detection of hydrazine in solution. ResearchGate. [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ChemSynthesis. (2025). ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. [Link]

-

Erdemir, S., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 889-897. [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Atanasova, M., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Molecules, 29(18), 4287. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Journal of Chemistry and Technologies. (2025). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. [Link]

-

Jamal Abdul Nasser, A., et al. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica, 3(4), 210-218. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

ChemSynthesis. (2025). ethyl 2-chloro-5-ethyl-1H-pyrrole-3-carboxylate. [Link]

-

The Good Scents Company. (n.d.). tea pyrrole 1-ethyl-2-pyrrolecarboxaldehyde. [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Amino Group in Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amino group in Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate. This molecule is a key heterocyclic building block, and understanding the chemical behavior of its amino functionality is paramount for its effective utilization in the synthesis of novel compounds with potential therapeutic applications. This document explores the electronic and steric influences on the amino group's nucleophilicity and details its reactivity in key organic transformations, including acylation, alkylation, diazotization, and condensation reactions. Each section provides a theoretical framework, field-proven experimental protocols, and expected outcomes, supported by spectroscopic data from analogous systems. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and organic synthesis, enabling the strategic design of synthetic routes and the efficient development of new chemical entities.

Introduction: The Significance of Substituted 3-Aminopyrroles

Pyrrole-containing structures are ubiquitous in biologically active natural products and pharmaceuticals.[1] The 3-aminopyrrole scaffold, in particular, serves as a versatile intermediate in the synthesis of a wide range of compounds with diverse pharmacological activities. Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate combines the key functionalities of a nucleophilic amino group, an electron-withdrawing carboxylate ester, and an alkyl substituent on the pyrrole ring. This unique combination of features makes it an attractive starting material for the construction of more complex molecular architectures. A thorough understanding of the reactivity of the C3-amino group is crucial for predicting reaction outcomes and designing efficient synthetic strategies.

Molecular Structure and Electronic Properties

The reactivity of the amino group in Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate is governed by a delicate interplay of electronic and steric effects.

-

Electronic Effects: The pyrrole ring is an electron-rich aromatic system. The nitrogen lone pair of the amino group at the C3 position participates in resonance with the pyrrole ring, increasing the electron density at C2, C4, and C5. However, the ethyl carboxylate group at the C2 position is a strong electron-withdrawing group, which partially delocalizes the ring's electron density and the amino group's lone pair, thereby reducing the nucleophilicity of the amino group compared to a simple aminopyrrole. The ethyl group at the C5 position is a weak electron-donating group, which slightly increases the electron density of the ring.

-

Steric Effects: The ethyl group at the C5 position and the ethyl carboxylate at the C2 position can exert some steric hindrance around the C3-amino group, potentially influencing the approach of bulky electrophiles.

These factors collectively determine the regioselectivity and rate of reactions involving the amino group.

Key Reactions of the Amino Group

The amino group of Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate is expected to undergo a variety of reactions typical of aromatic amines, albeit with reactivity modulated by the substituents on the pyrrole ring.

Acylation Reactions

Acylation of the amino group is a fundamental transformation for the introduction of amide functionalities, which are prevalent in many drug molecules. The reaction proceeds via nucleophilic attack of the amino group on an acylating agent.

Causality Behind Experimental Choices: The choice of acylating agent and reaction conditions is critical. For less reactive 3-aminopyrroles, more reactive acylating agents like acyl chlorides or anhydrides are preferred. The addition of a non-nucleophilic base is often necessary to neutralize the acid byproduct and drive the reaction to completion.

Experimental Protocol: Acylation with Acetyl Chloride

-

Dissolution: Dissolve Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq), to the solution and stir.

-

Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) to the stirred solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Expected Outcome: The expected product is Ethyl 3-acetamido-5-ethyl-1H-pyrrole-2-carboxylate. The success of the reaction can be confirmed by spectroscopic methods.

Table 1: Expected Spectroscopic Data for the Acylated Product

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Appearance of a new singlet for the acetyl methyl protons around δ 2.0-2.2 ppm. A downfield shift of the pyrrole ring protons. |

| ¹³C NMR | Appearance of a new carbonyl carbon signal for the amide around δ 168-170 ppm. |

| IR Spectroscopy | Appearance of a strong C=O stretching band for the amide around 1660-1680 cm⁻¹.[2] |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the acylated product. |

DOT Diagram: Acylation Workflow

Caption: Workflow for the acylation of the amino group.

Alkylation Reactions